molecular formula C18H13ClN6O B11180555 N-(4-chlorophenyl)-5-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-chlorophenyl)-5-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11180555
M. Wt: 364.8 g/mol
InChI Key: YAPMJPNTOYFWJH-UHFFFAOYSA-N
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Description

N~6~-(4-CHLOROPHENYL)-5-METHYL-2-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is known for its role as a kinase inhibitor, which makes it a promising candidate for cancer treatment.

Preparation Methods

The synthesis of N6-(4-CHLOROPHENYL)-5-METHYL-2-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This is achieved by reacting a suitable hydrazine derivative with an appropriate nitrile.

    Cyclization: The intermediate product undergoes cyclization to form the triazolopyrimidine core.

    Functionalization: The core structure is then functionalized by introducing the 4-chlorophenyl and 4-pyridyl groups through various substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N~6~-(4-CHLOROPHENYL)-5-METHYL-2-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and chlorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~6~-(4-CHLOROPHENYL)-5-METHYL-2-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

Properties

Molecular Formula

C18H13ClN6O

Molecular Weight

364.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H13ClN6O/c1-11-15(17(26)22-14-4-2-13(19)3-5-14)10-25-18(21-11)23-16(24-25)12-6-8-20-9-7-12/h2-10H,1H3,(H,22,26)

InChI Key

YAPMJPNTOYFWJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C=C1C(=O)NC3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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